molecular formula C8H16O B1585541 3-Cyclopentyl-1-propanol CAS No. 767-05-5

3-Cyclopentyl-1-propanol

Cat. No.: B1585541
CAS No.: 767-05-5
M. Wt: 128.21 g/mol
InChI Key: IBMXMCXCSPGCDQ-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-propanol: is an organic compound with the molecular formula C8H16O It is a cycloalkane derivative where a cyclopentane ring is attached to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclopentyl-1-propanol can be synthesized through several methods. One common method involves the reduction of 3-cyclopentylpropanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of 3-cyclopentylpropanal. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Cyclopentyl-1-propanol can undergo oxidation reactions to form 3-cyclopentylpropanal or 3-cyclopentylpropanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form 3-cyclopentylpropane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: 3-Cyclopentylpropanal, 3-Cyclopentylpropanoic acid

    Reduction: 3-Cyclopentylpropane

    Substitution: 3-Cyclopentylpropyl halides, 3-Cyclopentylpropyl amines

Scientific Research Applications

Chemistry: 3-Cyclopentyl-1-propanol is used as an intermediate in the synthesis of various organic compounds. It is also employed in the preparation of hexadecyltrimethylammonium bromide reverse micelles, which are essential for NMR spectroscopy of encapsulated proteins .

Biology: In biological research, this compound is utilized in the study of enzyme-substrate interactions and as a model compound for understanding the behavior of cycloalkane derivatives in biological systems.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure makes it a valuable candidate for drug design and discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-propanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound’s cycloalkane ring provides stability and hydrophobic interactions, which can affect its binding affinity and specificity.

Comparison with Similar Compounds

    Cyclopentanol: Similar to 3-Cyclopentyl-1-propanol but lacks the propanol group.

    Cyclopentane: A simpler cycloalkane without the hydroxyl group.

    3-Cyclopentylpropanal: An aldehyde derivative of this compound.

Uniqueness: this compound stands out due to its combination of a cyclopentane ring and a propanol group, providing unique chemical and physical properties

Properties

IUPAC Name

3-cyclopentylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c9-7-3-6-8-4-1-2-5-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMXMCXCSPGCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227493
Record name Cyclopentanepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-05-5
Record name Cyclopentanepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=767-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanepropanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentanepropanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.070
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 12-liter, 4-necked glass reaction vessel equipped as described in Example 1 was charged with 180 grams (4.75 moles) of sodium borohydride, 4 liters of tetrahydrofuran, 0.485 liter (6.6 moles) of dimethyl sulfide, and 0.74 liter (6.0 moles) of boron trifluoride diethyl etherate at 0°-5°C using essentially the same procedure as described in Example 1. After stirring for a additional 0.5 hour at 20°-25°C, 780 grams (5.5 moles) of 3-cyclopentylpropionic acid was added dropwise over a 3 hour period while maintaining a temperature of 35°-40°C. After standing overnight at room temperature, hydrolysis of the reaction mixture followed by distillation of the crude product gave 613 grams (87.5% yield) of 3-cyclopentyl-1-propanol, bp 93°-95°C at 8 mm, n20D 1.4595.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What does the presence of 3-Cyclopentyl-1-propanol in the butanol fraction of Hertia intermedia suggest about its potential biological activity?

A1: The research states that the butanol fraction (BFHI) of Hertia intermedia exhibited significant phytotoxicity, reaching 100% at a concentration of 1000 μg/mL. [] While the study does not isolate the specific effects of this compound, its presence in this fraction suggests it could contribute to the observed phytotoxicity. Further research is necessary to determine its individual impact and potential mechanism of action on plant systems.

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